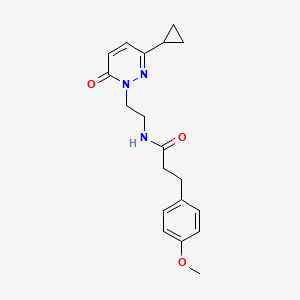

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-25-16-7-2-14(3-8-16)4-10-18(23)20-12-13-22-19(24)11-9-17(21-22)15-5-6-15/h2-3,7-9,11,15H,4-6,10,12-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQVAMNLDRCZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions with reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

Oxidation: Formation of carboxy

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound belonging to the pyridazinone class. Its unique structural features, including a pyridazine core and various substituents, contribute to its potential pharmacological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 342.39 g/mol. The compound features a cyclopropyl group, a pyridazine ring, and a methoxyphenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 342.39 g/mol |

| Functional Groups | Amide, Methoxy, Pyridazine |

| Chiral Centers | None |

This compound exhibits its biological effects primarily through the modulation of specific molecular targets involved in inflammation and cell proliferation. Key mechanisms include:

- Inhibition of Cyclooxygenase (COX) : This action reduces the synthesis of pro-inflammatory prostaglandins.

- Modulation of NF-κB Pathway : The compound may inhibit NF-κB activation, leading to decreased expression of inflammatory cytokines.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it induces G1 cell cycle arrest and apoptosis in cancer cell lines. For instance, one study reported that treatment with this compound resulted in:

- Inhibition of Cell Proliferation : A reduction in cell viability was observed in multiple cancer types.

- Induction of Apoptosis : The compound triggered apoptotic pathways as evidenced by increased caspase activity.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment.

-

Study on Lung Cancer Cells :

- Objective : To assess the compound's effects on A549 lung cancer cells.

- Findings : A dose-dependent increase in apoptosis was noted, with IC50 values around 5 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare its activity with other compounds in the same class.

| Compound Name | Antitumor Activity | Mechanism of Action |

|---|---|---|

| This compound | High | COX inhibition, NF-kB modulation |

| N-(2-(3-cyclopropyl-6-oxopyridazine)-ethyl)-4-methoxybenzenesulfonamide | Moderate | COX inhibition |

| N-(2-(3-cyclopropylpyridazinone)-ethyl)-phenylacetamide | Low | Unknown |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several amide- and heterocycle-containing molecules. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Functional Comparison

Key Observations :

Pyridazinone vs.

Amide Linkers: The ethyl linker in the target compound balances rigidity and flexibility, contrasting with the oxopropyl group in N-(3-(benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide, which may confer conformational constraints .

Pharmacokinetic and Binding Affinity Comparisons

- Metabolic Stability: The benzoxazolone derivative 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide shows moderate metabolic stability (18% conversion in vitro), suggesting that the pyridazinone core in the target may offer superior resistance to oxidative metabolism .

- Binding Affinity: Quinoline-based analogs like N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide exhibit strong binding to kinase domains, implying that the target’s pyridazinone system could mimic this interaction with modified selectivity .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how are key intermediates optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group coupling. For pyridazinone derivatives, Scheme 3 in outlines a method using ethanol and piperidine under controlled temperatures (0–5°C) for cyclization, which can be adapted for the 6-oxopyridazin-1(6H)-yl core. The 4-methoxyphenylpropanamide moiety may be introduced via nucleophilic substitution or amide coupling, with optimization focusing on solvent polarity (e.g., DMF or THF) and catalysts (e.g., HATU or EDCI) to enhance yield . Controlled copolymerization strategies, as described in , emphasize stoichiometric ratios and reaction time to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, highlights single-crystal X-ray diffraction for resolving stereochemistry (R-factor = 0.048), which is vital for confirming the cyclopropyl and methoxyphenyl orientations. HPLC (≥98% purity, as in ) ensures purity, while FT-IR verifies functional groups like the carbonyl (C=O) in the propanamide chain. Differential scanning calorimetry (DSC) can assess thermal stability, particularly for hygroscopic intermediates .

Q. What preliminary biological activities are associated with pyridazinone derivatives structurally similar to this compound?

Pyridazinones, such as those in , exhibit anti-inflammatory activity modulated by substituents on the pyridazinone ring. For instance, the 3-cyclopropyl group may enhance metabolic stability, while the 4-methoxyphenyl moiety influences lipophilicity and membrane permeability. In vitro assays (e.g., COX-2 inhibition) are recommended for initial screening, with IC₅₀ values compared against reference compounds like indomethacin .

Advanced Research Questions

Q. How do stereochemical configurations at the cyclopropyl and ethyl linkage impact bioactivity and binding affinity?

The compound contains a defined stereocenter (as inferred from ’s InChI string). Molecular docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., cyclooxygenases). ’s stereochemical predictions via ACD/Labs Percepta suggest that the (R)-configuration at the cyclopropyl group may improve binding to hydrophobic pockets. Comparative assays using enantiomerically pure samples are critical to validate these models .

Q. What computational strategies are effective in predicting ADMET properties and optimizing lead derivatives?

Tools like SwissADME and pkCSM can predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. ’s use of ACD/Labs Percepta for physicochemical properties (e.g., solubility, pKa) highlights the importance of integrating in silico data early in lead optimization. QSAR models trained on pyridazinone datasets (e.g., ) can prioritize substituents that balance potency and toxicity .

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone analogs?

Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Meta-analysis of datasets, as in ’s screening of benzo[d]oxazol derivatives, should standardize protocols (e.g., using identical positive controls like celecoxib). Dose-response curves and off-target profiling (e.g., kinase panels) clarify selectivity. Collaborative replication studies, as in ’s crystallography work, enhance data reliability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

Continuous-flow chemistry can enhance reproducibility for temperature-sensitive steps (e.g., cyclopropane ring formation). ’s polymer synthesis approach recommends optimizing initiator concentrations (e.g., ammonium persulfate) and monomer feed ratios. Chiral chromatography or enzymatic resolution ensures enantiopurity during scale-up. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.